Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate
Description
Historical Development of Spiroazetidine-Oxindole Scaffolds
The discovery of spirocyclic compounds dates to 1911, when A. Pictet and T. Spengler first reported spiro-indole intermediates through acid-catalyzed cyclization reactions. However, the integration of azetidine rings into spirooxindole frameworks emerged more recently, driven by advances in synthetic methodologies and structural characterization tools. Early work focused on natural alkaloids like horsfiline, which inspired synthetic analogs combining oxindole’s indole core with strained four-membered azetidine rings. By the 2010s, spiroazetidine-oxindoles gained prominence in drug discovery, exemplified by clinical candidates such as AZD1979 (a melanin-concentrating hormone receptor antagonist) and VTP50469 (a menin-MLL interaction inhibitor). These milestones reflect iterative improvements in stereochemical control and ring-strain mitigation strategies, enabling scalable synthesis of pharmacologically viable spiroazetidine-oxindole derivatives.
Significance in Medicinal Chemistry Research
Spiro[azetidine-3,3'-indolin]-2'-one derivatives occupy a critical niche due to their three-dimensional rigidity and enhanced binding specificity compared to planar heterocycles. The spiro junction between azetidine and oxindole imposes conformational constraints, reducing entropy penalties during protein-ligand interactions. For instance, spiro-azetidine oxindoles like PF-5190457 (a ghrelin receptor inverse agonist) demonstrate improved metabolic stability and target engagement compared to non-spiro analogs.
Table 1: Representative Spiroazetidine-Oxindole Clinical Candidates
| Compound | Target/Mechanism | Indication | Development Stage |
|---|---|---|---|
| AZD1979 | Melanin-concentrating hormone R1 | Diabetes | Phase I |
| PF-5190457 | Ghrelin receptor inverse agonism | Obesity | Phase I |
| VTP50469 | Menin-MLL interaction inhibition | Leukemia | Preclinical |
Data derived from structural optimization campaigns highlight the scaffold’s versatility: introducing electron-withdrawing groups (e.g., trifluoroacetate) enhances solubility without compromising bioactivity.
Structural Uniqueness of Spiro[azetidine-3,3'-indolin]-2'-one
The spiro[azetidine-3,3'-indolin]-2'-one core features a quaternary carbon bridging the azetidine’s nitrogen and the oxindole’s C3 position, creating a 67.5° dihedral angle that restricts rotational freedom. This geometry is critical for mimicking peptide turn motifs in targets like respiratory syncytial virus (RSV) fusion proteins. The azetidine’s four-membered ring introduces strain, which is partially alleviated by conjugation with the oxindole’s carbonyl group, stabilizing the scaffold’s boat-like conformation.
The 2,2,2-trifluoroacetate counterion further modulates physicochemical properties. Trifluoroacetate’s strong electron-withdrawing effect increases crystallinity and aqueous solubility, as demonstrated in RSV inhibitor 5c (IC~50~ = 12 nM), which maintained >90% stability in phosphate-buffered saline for 28 days.
Table 2: Key Structural Features and Pharmacological Impacts
Position in Contemporary Pharmaceutical Research
Current research prioritizes spiroazetidine-oxindoles for targeted protein degradation and long-acting therapeutics . For example, Janssen’s 5c employs the scaffold’s metabolic stability to enable biannual intramuscular dosing for RSV prophylaxis. In oncology, derivatives like 6f inhibit STAT3 and JAK-2 kinases in triple-negative breast cancer models (IC~50~ = 5.59 μM in MCF-7 cells). Advances in computational modeling, such as molecular dynamics simulations, now guide rational design of spiroazetidine-oxindoles to disrupt protein-protein interactions, exemplified by VTP50469’s allosteric inhibition of menin-MLL binding.
Emerging synthetic strategies, including microwave-assisted cyclizations and enantioselective organocatalysis, address historical challenges in spirocycle synthesis. These innovations position spiro[azetidine-3,3'-indolin]-2'-one derivatives as cornerstone scaffolds for next-generation antivirals, anticancer agents, and metabolic disorder therapeutics.
Properties
IUPAC Name |
spiro[1H-indole-3,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.C2HF3O2/c13-9-10(5-11-6-10)7-3-1-2-4-8(7)12-9;3-2(4,5)1(6)7/h1-4,11H,5-6H2,(H,12,13);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIBXOBQQBABSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)C3=CC=CC=C3NC2=O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-3,3’-indolin]-2’-one 2,2,2-trifluoroacetate typically involves a multi-step process. One common method is the copper-catalyzed asymmetric Kinugasa reaction, which couples N-(2-iodo-aryl)-propiolamides with nitrones to form the spirocyclic structure . This reaction is carried out under mild conditions, often in the presence of a base such as lithium tert-butoxide in a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoroacetate group acts as a leaving group, enabling nucleophilic substitution at the azetidine nitrogen. Common nucleophiles include amines, thiols, and alkoxides. For example:
-
Amine substitution : Reacting with primary amines (e.g., benzylamine) in polar aprotic solvents (DMF, CH₂Cl₂) yields N-alkylated spiroazetidine derivatives .
-
Solvent effects : Reactions in m-xylene under phase-transfer catalysis (e.g., SF₅-containing chiral cations) improve enantioselectivity (>90% er) .
Key conditions :
| Nucleophile | Solvent | Catalyst | Yield (%) | Selectivity (er) |
|---|---|---|---|---|
| Benzylamine | DMF | None | 64–70 | — |
| Piperidine | m-xylene | Cat7 | 70 | 3:97 |
Staudinger Ketene–Imine Cycloaddition
This reaction forms spiro[azetidine-2,3′-indoline]-2′,4-diones via ketene intermediates generated from acyl chlorides or oxalyl chloride . Diastereoselectivity (cis vs. trans) depends on the ketene generation method:
-
One-pot synthesis : Using oxalyl chloride and Schiff bases at room temperature favors cis-diastereomers (Table 1) .
-
Pre-synthesized acyl chlorides : Yield trans-diastereomers under reflux conditions .
| Entry | R₁ | R₂ | Diastereomer Ratio (cis:trans) | Yield (%) |
|---|---|---|---|---|
| 22a | H, 4F | 4-Cl | 1:2 | 64 |
| 25a | H, 4-OH | 4-Cl | 1:2 | 62 |
| 28b | H, 2-F | 4-Cl | — | 44 |
Copper-Catalyzed Cascade Reactions
A Kinugasa/aryl C–C coupling cascade enables asymmetric synthesis of spiro[azetidine-3,3′-indoline]-2,2′-diones :
-
Mechanism : Copper(I) activates terminal alkynes, forming a reactive organocopper intermediate that undergoes cyclization and coupling.
-
Performance : Yields reach 70–85% with enantiomeric ratios up to 98:2 .
Optimized protocol :
-
Catalyst: CuI (10 mol%)
-
Ligand: Chiral phosphine
-
Solvent: Toluene, 60°C
Deprotection and Functionalization
The Boc and benzyl protecting groups on spiroazetidines are cleaved under specific conditions :
-
Boc deprotection : HCl in dioxane (quantitative).
-
Benzyl deprotection : Birch reduction (Na/NH₃) or catalytic hydrogenation.
Gram-scale application : A one-pot reaction from diazo isatin (1 ) to spiroazetidine (3 ) achieves 70% yield and 3:97 er without scalability loss .
Biological Activity Correlation
Derivatives synthesized via these reactions exhibit:
Scientific Research Applications
Spiro[azetidine-3,3’-indolin]-2’-one 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions.
Mechanism of Action
The mechanism by which spiro[azetidine-3,3’-indolin]-2’-one 2,2,2-trifluoroacetate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting their activity. This can disrupt various biological pathways, leading to therapeutic effects .
Biological Activity
Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound, emphasizing its anticancer and antiviral activities.
Synthesis
The synthesis of spiro[azetidine-3,3'-indolin]-2'-one derivatives typically involves multi-step processes that include cycloaddition reactions. For instance, recent studies have utilized copper(I)-catalyzed asymmetric coupling reactions to produce various chiral spiro[azetidine-3,3'-indolines] with high enantioselectivity and good yields . The synthesis often employs readily available starting materials and involves techniques like Staudinger reactions and azomethine dipolar cycloaddition .
Anticancer Properties
Research indicates that spiro[azetidine-3,3'-indolin]-2'-one derivatives exhibit promising antiproliferative effects against various human cancer cell lines. For example, compounds derived from spiro-indoline structures demonstrated significant activity against MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cell lines. Notably, certain derivatives showed IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil and sunitinib .
Table 1: Anticancer Activity of Spiro[azetidine-3,3'-indolin]-2'-one Derivatives
Antiviral Properties
In addition to anticancer activity, some spiro[azetidine-3,3'-indolin]-2-one derivatives have shown antiviral properties against SARS-CoV-2. A study highlighted that certain synthesized agents exhibited potency significantly higher than standard antiviral treatments such as chloroquine and hydroxychloroquine, suggesting their potential application in COVID-19 therapeutics .
The biological activity of spiro[azetidine-3,3'-indolin]-2-one compounds is attributed to their ability to interact with key molecular targets involved in cell proliferation and viral replication. For instance, these compounds have been observed to inhibit specific kinases such as EGFR and VEGFR-2, which are crucial in signaling pathways associated with tumor growth and metastasis .
Case Studies
Several case studies have documented the synthesis and evaluation of spiro[azetidine-3,3'-indolin]-2-one derivatives:
- Antiproliferative Activity : A series of compounds were tested against MCF7 cells, revealing that modifications at the aryl substituents significantly influenced their potency.
- Antiviral Efficacy : In vitro studies demonstrated that specific derivatives could reduce viral load in infected Vero cells by up to 4.8 times compared to standard treatments.
Comparison with Similar Compounds
Core Structural Variations
The following table compares the target compound with structurally related spiro-indolinones:
Key Observations :
- Counterion Effects : The TFA counterion enhances solubility in organic solvents (e.g., DCM, acetonitrile) compared to hydrochloride salts (e.g., QA-9031), which are more polar and hygroscopic .
Q & A
Basic Question: What analytical techniques are critical for confirming the structural integrity of Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate post-synthesis?
Methodological Answer:
Structural validation requires a combination of NMR spectroscopy (¹H, ¹³C, and 19F-NMR) to confirm bond connectivity, stereochemistry, and purity. For example, ¹H NMR can identify characteristic proton environments in the azetidine and indolinone moieties, while 19F-NMR detects trifluoroacetate counterion signals. High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and isotopic patterns. X-ray crystallography may be employed for unambiguous confirmation of spirocyclic geometry, particularly when synthesizing novel derivatives .
Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and selectivity?
Methodological Answer:
Key steps include:
- Reagent Selection : Use T3P (propylphosphonic anhydride) for efficient amide bond formation and Pd catalysts (e.g., i-Pr-PEPPSI) for intramolecular α-arylation to construct the spirocyclic core .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF, MeCN) at 70–80°C enhance reaction rates while minimizing side reactions.
- Counterion Exchange : Post-synthesis, trifluoroacetic acid (TFA) is used to generate the trifluoroacetate salt, improving solubility for downstream biological assays .
- Purification : Column chromatography with gradients of ethyl acetate/light petroleum (1:3 v/v) achieves >95% purity, as validated by HPLC .
Advanced Question: What experimental strategies are employed to investigate structure-activity relationships (SAR) for antiviral derivatives of this compound?
Methodological Answer:
- Core Modifications : Introduce substituents at the azetidine nitrogen (e.g., alkyl, aryl groups) or indolinone carbonyl to assess steric/electronic effects. For example, replacing oxygen with sulfur in the spiro ring (e.g., 14c vs. 14d in Table 3) alters EC50 values by 4-fold .
- Bioisosteric Replacement : Test azetidine analogs (e.g., morpholine, piperidine) to evaluate ring size impact. Azetidine derivatives (e.g., 14h) show superior antiviral activity (EC50 = 0.3 nM) compared to five-membered analogs due to conformational rigidity .
- In Silico Docking : Use molecular dynamics simulations to predict binding to viral fusion proteins (e.g., RSV F-protein), guiding rational design .
Advanced Question: How can researchers resolve discrepancies in reported EC50 values for structurally similar derivatives?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistency in cell lines (e.g., HEp-2 for RSV), viral inoculum size, and incubation time. Variability in serum content (e.g., FBS concentration) can skew results .
- Control for Purity : Validate compound purity (>95% by HPLC) to exclude impurities contributing to false activity.
- Replicate Key Experiments : Cross-validate data using orthogonal assays (e.g., plaque reduction vs. qPCR-based viral load quantification) .
Advanced Question: What pharmacokinetic (PK) parameters should be prioritized when evaluating in vivo efficacy of this compound?
Methodological Answer:
- Oral Bioavailability : Measure AUC (area under the curve) and Cmax in rodent models. For example, derivative 14h exhibits 52% oral bioavailability in mice, superior to earlier analogs .
- Half-Life (t½) : Optimize compounds with t½ >4 hours to sustain therapeutic plasma levels.
- Tissue Distribution : Assess lung-to-plasma ratios in RSV-infected models, as the lung is the primary site of action. 14h achieves a 5:1 lung/plasma ratio at 5 mg/kg .
Basic Question: What are the critical stability considerations for storing this compound?
Methodological Answer:
- Moisture Sensitivity : Store desiccated at –20°C to prevent hydrolysis of the trifluoroacetate group.
- Light Protection : Use amber vials to avoid photodegradation of the indolinone moiety.
- pH Stability : Avoid aqueous solutions with pH >7, which can degrade the spirocyclic structure .
Advanced Question: How can researchers design in vitro assays to differentiate between direct antiviral activity and host-cell targeting?
Methodological Answer:
- Time-of-Addition Assays : Add compounds pre-, during, or post-viral adsorption to identify the inhibition stage (e.g., entry vs. replication).
- Pseudotyped Virus Systems : Use VSV-G pseudotypes bearing RSV F-protein to isolate fusion-specific effects .
- Cytotoxicity Profiling : Parallel testing in uninfected cells (e.g., CC50 in HEK-293) ensures activity is virus-specific .
Advanced Question: What synthetic challenges arise when scaling up the production of this compound, and how can they be mitigated?
Methodological Answer:
- Pd Catalyst Cost : Replace expensive Pd catalysts (e.g., i-Pr-PEPPSI) with heterogeneous alternatives (e.g., Pd/C) for easier recovery .
- Byproduct Formation : Optimize reaction stoichiometry to minimize dimerization during spirocyclization. Real-time monitoring via FTIR can detect intermediates .
- Purification Bottlenecks : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for large-scale batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
